2,4-diamino-N-phenylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-diamino-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,14-15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHWNBZHYWNPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
2,4-Diamino-N-phenylbenzamide has been investigated for its potential as an antitrypanosomal agent, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that derivatives of this compound can effectively disrupt kinetoplast DNA (kDNA) in parasites, leading to their death. The mechanism involves the displacement of High Mobility Group (HMG)-box proteins from their DNA binding sites, which is crucial for kDNA function .
Case Study: Antitrypanosomal Activity
A study demonstrated that a specific derivative of this compound exhibited 100% curative efficacy in a mouse model of first-stage human African trypanosomiasis. This compound was administered orally and showed no overt toxicity, indicating a favorable safety profile compared to existing treatments .
Inhibition of Protein Cross-Linking
The compound has been noted for its role in inhibiting nonenzymatic cross-linking of proteins, which is associated with aging and various pathologies such as diabetes and cardiovascular diseases. By preventing the formation of advanced glycosylation end products (AGEs), this compound could potentially mitigate conditions related to protein aging and improve the longevity of structural proteins like collagen and elastin .
Table 1: Therapeutic Implications
| Condition | Mechanism of Action | Potential Benefits |
|---|---|---|
| Diabetic kidney disease | Inhibition of AGEs | Reduced kidney damage |
| Cardiovascular diseases | Prevention of protein cross-linking | Improved vascular health |
| Skin aging | Maintenance of collagen integrity | Reduced wrinkles and improved elasticity |
Oral Health Applications
Another promising application involves the inhibition of nonenzymatic browning reactions in the oral cavity, which can lead to tooth discoloration. The administration of this compound could help prevent such discoloration by inhibiting the formation of AGEs in dental tissues .
Case Study: Dental Health
A clinical study indicated that topical formulations containing this compound could significantly reduce staining caused by dietary factors, thus promoting better oral health outcomes .
Synthesis and Analytical Chemistry
In addition to its biological applications, this compound is utilized in analytical chemistry for the synthesis of various derivatives that serve as intermediates in drug development. Its chemical properties allow for modifications that enhance pharmacological activity or selectivity against specific targets .
Table 2: Synthetic Applications
| Application | Description |
|---|---|
| Drug Development | Serves as an intermediate for synthesizing new therapeutics |
| Analytical Chemistry | Used in assays to measure biological activity |
Chemical Reactions Analysis
Acetylation of Amine Groups
The primary amines undergo acetylation with acetic anhydride or acetyl chloride under mild conditions. This reaction is critical for protecting amines during multi-step syntheses.
Reaction Conditions :
-
Reagents : Acetic anhydride, pyridine (base catalyst)
-
Solvent : Methanol or dichloromethane
-
Temperature : 25–60°C
-
Time : 4–24 hours
Outcome :
-
Mono- or di-acetylated derivatives form, depending on stoichiometry.
Example :
Alkylation Reactions
The amine groups react with alkyl halides (e.g., iodomethane) to produce N-alkylated derivatives.
Reaction Conditions :
-
Reagents : Alkyl halide, potassium carbonate (base)
-
Solvent : Acetonitrile or DMF
-
Temperature : 50–80°C
-
Time : 6–12 hours
Outcome :
-
Monoalkylation dominates under controlled conditions; dialkylation requires excess reagent.
Example :
Heterocycle Formation
The diamine participates in cyclocondensation reactions to form bioactive heterocycles like quinazolines or benzimidazoles.
Imidazoline Formation
Reaction Conditions :
-
Reagents : Thiourea derivatives, HgCl₂ (catalyst)
-
Solvent : Dry DMF
-
Temperature : 60°C
-
Time : 24–48 hours
Outcome :
Salt Formation
Protonation of amines with acids enhances solubility for pharmacological applications.
Reaction Conditions :
-
Reagents : HCl, TFA, or H₂SO₄
-
Solvent : Dichloromethane or ethanol
-
Temperature : 0–25°C
Outcome :
Nitro Group Reduction
Reaction Conditions :
-
Reagents : H₂/Pd-C or SnCl₂/HCl
-
Solvent : Ethanol
-
Temperature : 50°C
-
Time : 12–24 hours
Outcome :
Comparison with Similar Compounds
Structural and Functional Group Variations
Electronic and Solubility Profiles
- Electron-Donating Groups: The amino groups in this compound increase electron density on the aromatic ring, enhancing solubility in polar solvents and acidic media (via protonation). This contrasts with nitro-substituted analogs (e.g., N-(2,4-dimethylphenyl)-2-nitrobenzamide ), where electron-withdrawing NO₂ groups reduce ring electron density, favoring reactivity in nucleophilic substitutions.
- Methoxy vs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,4-diamino-N-phenylbenzamide with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 2,4-diaminobenzoic acid with phenyl isocyanate under anhydrous conditions in dimethylformamide (DMF) at 60–80°C for 12–24 hours yields the target compound. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization in ethanol improves purity (>98%) .
- Key Parameters :
| Parameter | Condition |
|---|---|
| Reaction Solvent | DMF |
| Temperature | 60–80°C |
| Purification | Column chromatography, recrystallization |
Q. How can structural characterization of this compound be performed?
- Methodological Answer : Use a combination of:
- NMR : H NMR (DMSO-d6) to identify aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 5.2–5.8 ppm).
- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1650 cm (amide C=O).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., amide N-H···O interactions) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. Waste must be stored in sealed containers and disposed via certified hazardous waste services. Acute toxicity data (e.g., LD50) should be referenced from SDS sheets of structurally similar benzamides .
Advanced Research Questions
Q. How do conformational changes in this compound influence its biological activity?
- Methodological Answer : Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to analyze rotatable bonds (e.g., amide linkage). Compare with X-ray crystallography data from analogs like 4-chloro-N-phenylbenzamide, where a 90–120° dihedral angle between the phenyl ring and amide plane optimizes hydrogen bonding to biological targets .
- Critical Data :
| Conformation Parameter | Activity Correlation |
|---|---|
| Dihedral Angle (Phenyl/Amide) | 90–120° → Enhanced binding |
| Hydrogen Bonding | Amide N-H···O interactions → Target specificity |
Q. How can contradictory literature data on the compound’s solubility be resolved?
- Methodological Answer : Systematically test solubility in polar (water, DMSO) and non-polar solvents (hexane) using UV-Vis spectroscopy or HPLC. For example, discrepancies in DMSO solubility may arise from residual synthesis byproducts; purify via preparative HPLC (C18 column, acetonitrile/water gradient) and re-evaluate .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Use density functional theory (DFT, B3LYP/6-31G*) to calculate electrostatic potential maps. Focus on electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack. Validate with experimental e.g., reaction with hydrazine to form hydrazide derivatives .
Q. How does the compound interact with enzyme targets like kinases or acetyltransferases?
- Methodological Answer :
Docking Studies : Use AutoDock Vina to model binding to kinase ATP-binding pockets (PDB: 1ATP).
Enzyme Assays : Measure IC50 values via fluorescence polarization (e.g., for histone acetyltransferases).
- Case Study : Analogous benzamides (e.g., imatinib derivatives) show inhibition at IC50 < 1 μM when the amide group participates in key hydrogen bonds .
Data Contradiction Analysis
Q. Why do studies report varying melting points for this compound?
- Methodological Answer : Differences arise from polymorphic forms or impurities. Characterize batches via DSC (differential scanning calorimetry) and PXRD. For example, a pure monoclinic phase may melt at 210–212°C, while impurities lower the observed range to 195–200°C .
Experimental Design Guidance
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
Core Modifications : Introduce substituents at the 2,4-diamino positions (e.g., methyl, halogens).
Assay Selection : Test against cancer cell lines (e.g., MCF-7) using MTT assays.
Controls : Include unmodified benzamide and commercial kinase inhibitors (e.g., dasatinib).
- Key Variables :
| Variable | Impact |
|---|---|
| Electron-Withdrawing Groups | ↑ Metabolic stability |
| Bulky Substituents | ↓ Solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
